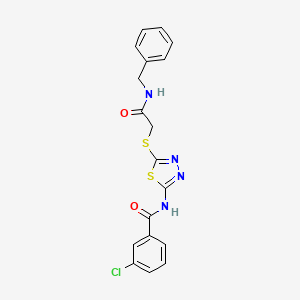

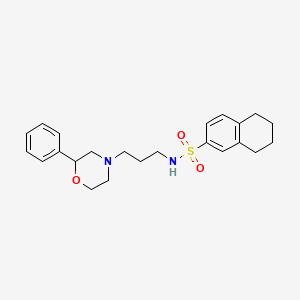

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are aromatic compounds often found in plants, and they have a wide range of biological activities .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the chromen-4-one ring. The methoxy and tolylamino groups are likely to be in the para position on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the methoxy and tolylamino groups, as well as the overall shape and size of the molecule .Aplicaciones Científicas De Investigación

Anticancer Potential

The compound 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one and its derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. For instance, 4-aryl-4H-chromenes have been identified as potent apoptosis inducers, demonstrating the ability to induce nuclear fragmentation, PARP cleavage, and arrest cells at the G(2)/M stage in various human cell lines. These compounds were found to be potent inhibitors of tubulin polymerization, suggesting potential for development into anticancer agents (Kemnitzer et al., 2004).

Antibacterial and Antimicrobial Activities

Research on 4-hydroxy-chromen-2-one derivatives has reported high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the potential of these compounds as effective antibacterial agents (Behrami & Dobroshi, 2019). Additionally, other studies have shown that certain chromen-2-one derivatives exhibit favorable antimicrobial activities, which could be valuable in developing new antimicrobial agents (Okasha et al., 2022).

Photophysical Properties

Chromen-2-one-based organic dyes have been investigated for their use in dye-sensitized solar cells (DSSCs), indicating the relevance of these compounds in renewable energy research. The electronic and photovoltaic properties of these dyes were studied, revealing their potential as efficient photosensitizers for solar cell applications (Gad et al., 2020).

Molecular Docking and Drug Design

The compound has also been subject to molecular docking studies, suggesting its utility in the drug design process, particularly for targeting specific proteins involved in disease pathways. These studies provide insights into the molecular interactions that underlie the biological activities of these compounds (Sert et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one, which is then cyclized to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "acetic acid", "sodium acetate", "ethanol", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "chromone" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and p-toluidine (1.2 equiv) in acetic acid and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Filter the resulting solid and wash with ethanol to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one.", "Step 3: Dissolve 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one (1.0 equiv) and chromone (1.2 equiv) in ethanol and add sodium hydroxide. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium nitrite to the mixture. Stir the mixture for 30 minutes and then add hydrochloric acid to acidify the mixture.", "Step 5: Extract the product with ethyl acetate and wash with water. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one as a solid." ] } | |

Número CAS |

881439-70-9 |

Nombre del producto |

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one |

Fórmula molecular |

C23H19NO3 |

Peso molecular |

357.409 |

Nombre IUPAC |

3-(2-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |

InChI |

InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)24-17-11-12-19-22(13-17)27-14-20(23(19)25)18-5-3-4-6-21(18)26-2/h3-14,24H,1-2H3 |

Clave InChI |

IAFUMTKQRCBWLV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)